Cas no 186593-56-6 (1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-)

1-アゼチジンカルボン酸、2-(ヒドロキシメチル)-、フェニルメチルエステル、(2S)-は、光学活性を有するアゼチジン誘導体です。この化合物は、キラルな構造を特徴とし、医薬品中間体や生理活性物質の合成において重要なビルディングブロックとして利用されます。特に、立体選択的反応における高い反応性と安定性が特長です。ヒドロキシメチル基の存在により、さらなる官能基導入が可能であり、多様な化学変換に対応できます。また、フェニルメチルエステル部位は保護基としての機能も有し、合成経路設計の柔軟性を提供します。この化合物は、創薬研究や精密有機合成において、高純度で供給可能な点が利点です。

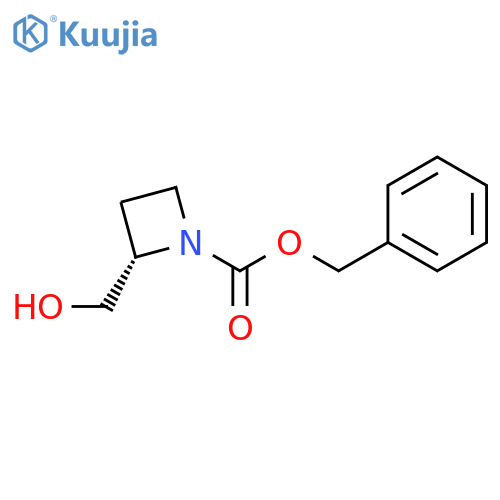

186593-56-6 structure

商品名:1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-

CAS番号:186593-56-6

MF:C12H15NO3

メガワット:221.252403497696

MDL:MFCD18071623

CID:1379752

1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- 化学的及び物理的性質

名前と識別子

-

- 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-

- (S)-1-benzyloxycarbonyl-2-azetidinemethanol

- (S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester

- (S)-benzyl 2-(hydroxymethyl)azetidine-1-carboxylate

-

- MDL: MFCD18071623

- インチ: 1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1

- InChIKey: SPFQXCNTSZHKDM-NSHDSACASA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC[C@H]1CO

1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1125673-250mg |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 250mg |

$370 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125673-250mg |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 250mg |

$370 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1125673-100mg |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 100mg |

$255 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1125673-50mg |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 50mg |

$190 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1125673-1g |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 1g |

$1115 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1125673-250mg |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 250mg |

$370 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1125673-50mg |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 50mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125673-100mg |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 100mg |

$255 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125673-5g |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 5g |

$4475 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125673-5g |

(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |

186593-56-6 | 95% | 5g |

$4475 | 2025-02-19 |

1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

186593-56-6 (1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量